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Compound of Interest

Compound Name: Dihydronovobiocin

Cat. No.: B3026005 Get Quote

An In-depth Technical Guide to Dihydronovobiocin

Introduction
Dihydronovobiocin is a semi-synthetic aminocoumarin antibiotic, a derivative of novobiocin.[1]

It is recognized for its inhibitory action against bacterial DNA gyrase, a type II topoisomerase,

making it a subject of interest in the development of antibacterial agents. This document

provides a comprehensive overview of the chemical structure, properties, mechanism of action,

and relevant experimental methodologies for the study of dihydronovobiocin, tailored for

researchers, scientists, and drug development professionals.

Chemical Structure and Properties
Dihydronovobiocin is a complex organic molecule with the molecular formula C31H38N2O11.

Its structure is characterized by a 4-hydroxycoumarin ring system linked to a noviose sugar

moiety and a 3-amino-4,7-dihydroxy-8-methylcoumarin core.

Table 1: Chemical Identifiers for Dihydronovobiocin
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Identifier Value

IUPAC Name

7-[[(2R,3R,4S,5R)-4-(carbamoyloxy)-3-hydroxy-

5-methoxy-6,6-dimethyl-oxan-2-yl]oxy]-3-[([4-

hydroxy-3-(3-methylbutyl)phenyl]formamido)-8-

methyl-2-oxo-chromen-4-olate

SMILES String

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3

=CC(=C(C=C3)O)CCC(C)C)O[C@H]4--

INVALID-LINK--(C)C)OC)OC(=O)N">C@@HO

InChI

InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-

17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-

20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-

30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-

26,29,34-36H,7-8H2,1-6H3,(H2,32,39)

(H,33,37)/t23-,25+,26-,29-/m1/s1

InChIKey JJYCENBZIMIWTM-KGSXXDOSSA-N

Table 2: Physicochemical Properties of Dihydronovobiocin

Property Value Source

Molecular Formula C31H38N2O11 [2]

Molecular Weight 614.64 g/mol [2]

Appearance Solid [3]

Solubility
Soluble in ethanol, methanol,

DMF, or DMSO.
[1]

Storage
Powder: -20°C for 3 years. In

solvent: -80°C for 1 year.
[2]

Mechanism of Action
Dihydronovobiocin exerts its antibacterial effect by targeting and inhibiting the B subunit of

DNA gyrase (GyrB), an essential enzyme in bacteria responsible for introducing negative
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supercoils into DNA, a process crucial for DNA replication and transcription.[4]

Dihydronovobiocin acts as a competitive inhibitor of ATP binding to the ATPase domain of

GyrB, thereby preventing the conformational changes required for the enzyme's catalytic

activity.[5] This leads to a cessation of DNA synthesis and ultimately, bacterial cell death.[4] The

IC50 value for the inhibition of DNA gyrase subunit B by dihydronovobiocin has been

reported to be 64.5 nM.[2][3]
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Caption: Mechanism of action of dihydronovobiocin.

Biological Activity
Dihydronovobiocin has demonstrated activity against a range of Gram-positive and Gram-

negative bacteria, as well as Mycobacterium tuberculosis.[1]

Table 3: In Vitro Antibacterial Activity of Dihydronovobiocin (MIC values)

Bacterium MIC (µg/mL)

Staphylococcus aureus 0.6

Staphylococcus haemolyticus 2

Diplococcus pneumoniae 0.6

Salmonella typhosa 10

Klebsiella pneumoniae 10

Pasteurella multocida 3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://synapse.patsnap.com/article/what-are-bacterial-dna-gyrase-inhibitors-and-how-do-they-work
https://www.benchchem.com/product/b3026005?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/368801/
https://synapse.patsnap.com/article/what-are-bacterial-dna-gyrase-inhibitors-and-how-do-they-work
https://www.benchchem.com/product/b3026005?utm_src=pdf-body
https://www.targetmol.com/compound/dihydronovobiocin
https://cymitquimica.com/products/TM-T37721/dihydronovobiocin/
https://www.benchchem.com/product/b3026005?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026005?utm_src=pdf-body
https://www.benchchem.com/product/b3026005?utm_src=pdf-body
https://www.bioaustralis.com/product/dihydronovobiocin/
https://www.benchchem.com/product/b3026005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source:[2]

Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments related

to the study of dihydronovobiocin. Specific parameters may require optimization for individual

laboratory conditions and research objectives.

Synthesis of Dihydronovobiocin
Dihydronovobiocin is a semi-synthetic derivative of novobiocin, prepared by the reduction of

the prenyl double bond of novobiocin.[1] A general procedure for such a reduction would

involve the following steps:

Dissolution: Dissolve novobiocin in a suitable solvent, such as ethanol or methanol.[1]

Catalyst Addition: Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere, typically using a balloon or a

hydrogenation apparatus, and stir at room temperature.

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin

Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up: Once the reaction is complete, filter off the catalyst.

Purification: Remove the solvent under reduced pressure and purify the resulting

dihydronovobiocin using chromatographic techniques.
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Caption: Generalized synthesis workflow for dihydronovobiocin.
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Purification by Chromatography
Purification of dihydronovobiocin can be achieved using chromatographic techniques such as

column chromatography or preparative HPLC.

Stationary Phase Selection: Choose a suitable stationary phase, such as silica gel for

normal-phase chromatography or a C18-functionalized silica for reverse-phase

chromatography.

Mobile Phase Selection: Develop an appropriate mobile phase system. For silica gel

chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a

polar solvent (e.g., ethyl acetate or methanol) is common. For reverse-phase HPLC, a

gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier

like formic acid or trifluoroacetic acid, is typically used.

Column Packing/Equilibration: Pack the column with the selected stationary phase and

equilibrate it with the mobile phase.

Sample Loading: Dissolve the crude dihydronovobiocin in a minimal amount of the mobile

phase or a suitable solvent and load it onto the column.

Elution: Elute the compound from the column by passing the mobile phase through it. Collect

fractions.

Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those

containing the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure to obtain purified dihydronovobiocin.

Characterization: NMR and Mass Spectrometry
Structural confirmation of the synthesized dihydronovobiocin is crucial and is typically

achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).

NMR Spectroscopy:
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Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g.,

DMSO-d6, CDCl3).

Acquire 1H NMR and 13C NMR spectra. The resulting spectra will provide information

about the chemical environment of the hydrogen and carbon atoms, respectively, allowing

for the verification of the molecular structure.

Mass Spectrometry:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization

(ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular

ion, confirming the molecular weight of the compound.

Antibacterial Susceptibility Testing
The antibacterial activity of dihydronovobiocin can be determined using methods such as

broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

Prepare a series of two-fold dilutions of dihydronovobiocin in a suitable bacterial growth

medium in a 96-well microtiter plate.[6]

Inoculate each well with a standardized suspension of the test bacterium.[6]

Include positive (no drug) and negative (no bacteria) controls.

Incubate the plate under appropriate conditions for the test organism.

The MIC is determined as the lowest concentration of the compound that visibly inhibits

bacterial growth.[6]

Disk Diffusion Method:
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Prepare agar plates and uniformly spread a standardized inoculum of the test bacterium

on the surface.[7]

Impregnate sterile paper disks with a known concentration of dihydronovobiocin.

Place the disks on the agar surface.[7]

Incubate the plates under suitable conditions.

Measure the diameter of the zone of inhibition around the disk, where bacterial growth is

prevented.[7]

Cytotoxicity Assay
Evaluating the potential toxicity of dihydronovobiocin against mammalian cells is a critical

step in drug development. The MTT assay is a commonly used method for this purpose.[8]

Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a

predetermined density and allow the cells to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of dihydronovobiocin
and incubate for a specific period (e.g., 24, 48, or 72 hours).[9]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to

purple formazan crystals.[8]

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan

crystals.[8]

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The

IC50 value, the concentration at which 50% of cell growth is inhibited, can then be

determined.
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Caption: General experimental workflow for dihydronovobiocin research.Caption: General

experimental workflow for dihydronovobiocin research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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